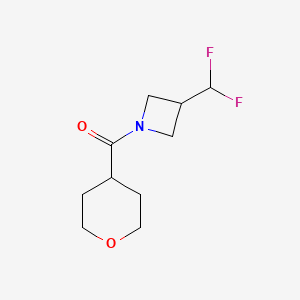
(3-(difluoromethyl)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(difluoromethyl)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, also known as 'DFMAP', is a synthetic compound that has gained attention due to its potential applications in scientific research. The compound has unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of DFMAP is not fully understood, but it is believed to involve binding to specific target proteins or enzymes. The compound has been shown to inhibit the activity of several kinases and proteases, which play critical roles in various biological processes. DFMAP has also been shown to modulate the activity of several transcription factors, which regulate gene expression. The precise mechanism of action of DFMAP is an active area of research, and further studies are needed to fully understand its effects on biological systems.
Biochemical and Physiological Effects:
DFMAP has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. The compound has also been shown to have anti-inflammatory and anti-tumor properties. DFMAP has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
DFMAP has several advantages for lab experiments, including high potency and selectivity, and low toxicity. The compound is also stable and easy to handle, making it a valuable tool for studying biological systems. However, DFMAP has some limitations, including its high cost, and the need for specialized equipment and expertise in organic chemistry for synthesis.
Orientations Futures
There are several future directions for research on DFMAP. One area of interest is the development of DFMAP-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the identification of new target proteins and enzymes that are inhibited by DFMAP. The compound may also be used as a tool for studying the structure and function of proteins and enzymes. Further studies are needed to fully understand the biological effects of DFMAP and its potential applications in scientific research.
Conclusion:
In conclusion, DFMAP is a synthetic compound that has shown promise as a valuable tool for studying various biological processes. The compound has unique properties that make it a potent inhibitor of several enzymes and transcription factors. DFMAP has several advantages for lab experiments, including high potency and selectivity, and low toxicity. However, further studies are needed to fully understand the mechanism of action of DFMAP and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of DFMAP involves a multistep process that requires specialized equipment and expertise in organic chemistry. The first step involves the synthesis of a key intermediate, which is then reacted with other reagents to form the final product. The process is highly efficient, and the yield of the compound is generally high. The synthesis of DFMAP has been described in detail in several research articles, including a recent publication in the Journal of Organic Chemistry (JOC).
Applications De Recherche Scientifique
DFMAP has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. The compound has been shown to have potent inhibitory activity against several enzymes, including kinases and proteases. DFMAP has also been used as a tool for studying protein-protein interactions and protein-ligand interactions. The compound has been shown to have high selectivity and potency, making it a valuable tool for studying biological systems.
Propriétés
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-9(12)8-5-13(6-8)10(14)7-1-3-15-4-2-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMDUKIZBDYPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(difluoromethyl)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2472342.png)
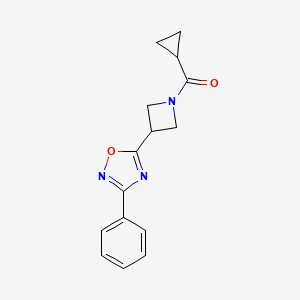
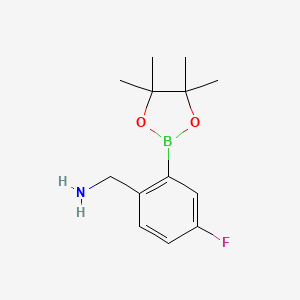
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2472346.png)
![2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2472348.png)
![4-Oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]chromene-2-carboxamide](/img/structure/B2472350.png)
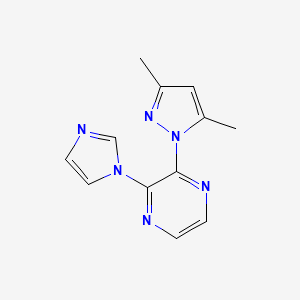
![(3,3-Difluorocyclobutyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2472355.png)
![3-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472356.png)
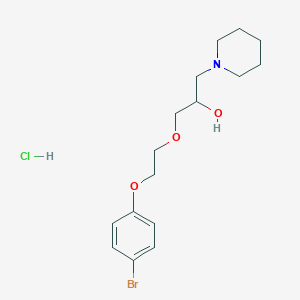
![1-(4-Chlorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2472360.png)
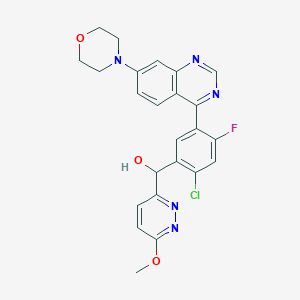
![4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole](/img/structure/B2472362.png)
![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2472363.png)